Increased Lipophilicity Compared to 4-Methyl Analog Confers Different Solubility Profile
The target compound, 2-(4-Ethylphenyl)-5-methoxybenzoic acid, exhibits a predicted XLogP3-AA value of 3.8 [1]. In contrast, its close structural analog, 5-Methoxy-2-(4-methylphenyl)benzoic acid, which features a 4-methyl substituent instead of a 4-ethyl group, has a predicted XLogP3-AA of 3.4 [2]. This quantitative difference demonstrates that the ethyl-substituted compound is significantly more lipophilic. For researchers optimizing solubility in organic reaction media or seeking specific logD properties for biological assays, this difference is a critical selection criterion. No direct experimental head-to-head comparison studies are currently available in the public domain.
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | 5-Methoxy-2-(4-methylphenyl)benzoic acid: 3.4 |
| Quantified Difference | ΔXLogP3-AA = 0.4 |
| Conditions | Computed property using XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
Lipophilicity influences solubility, membrane permeability, and retention time in chromatographic purifications, making this property a key differentiator for synthetic and analytical chemistry applications.
- [1] PubChem. (2026). 2-(4-Ethylphenyl)-5-methoxybenzoic acid. National Center for Biotechnology Information. CID 53211231. View Source
- [2] PubChem. (2026). 5-Methoxy-2-(4-methylphenyl)benzoic acid. National Center for Biotechnology Information. CID 22418064. View Source
